molecular formula C16H7Cl3N2O4 B2668521 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 1025679-04-2

6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B2668521
CAS No.: 1025679-04-2
M. Wt: 397.59
InChI Key: UGGQGXGEEQKSOW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4H-3,1-benzoxazin-4-one class, characterized by a bicyclic core structure fused with an oxazinone ring. Its distinct features include:

  • Substituents: Two chlorine atoms at positions 6 and 8 on the benzoxazinone core.
  • Ethenyl linkage: An (E)-configured ethenyl group connects the core to a 4-chloro-3-nitrophenyl moiety.
  • Functional groups: The nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring contribute to its electronic and steric properties.

Properties

IUPAC Name

6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl3N2O4/c17-9-6-10-15(12(19)7-9)20-14(25-16(10)22)4-2-8-1-3-11(18)13(5-8)21(23)24/h1-7H/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGQGXGEEQKSOW-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazine class. Its unique structure, characterized by multiple functional groups including chloro and nitro substituents, suggests significant potential for various biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications.

The molecular formula of 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is C15_{15}H10_{10}Cl2_{2}N2_{2}O. It has a melting point of approximately 145-146 °C and a predicted boiling point around 439.6 °C . The presence of chloro and nitro groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds within the benzoxazine family exhibit notable anticancer properties. For instance, derivatives of benzoxazine synthesized from eugenol demonstrated significant anticancer activity in in vivo models. In these studies, compounds were administered to mice with induced fibrosarcoma, resulting in reduced tumor incidence and weight .

The anticancer mechanism may not be solely through antioxidant pathways; rather, it could involve induction of apoptosis as suggested by observations of tumor shrinkage in treated mice . This aligns with findings that certain benzoxazine compounds can elevate reactive oxygen species levels, leading to increased apoptosis in cancer cells .

Interaction Studies

Initial interaction studies suggest that 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one may bind to specific biological targets such as enzymes and receptors. These interactions are critical for understanding its pharmacological profile and therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that highlight the complexities of organic chemistry. The methods used can lead to derivatives with varied biological activities. For example, modifications in the substituents can significantly alter the compound's efficacy against cancer cells .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one compared to other related compounds, the following table summarizes key findings:

Compound NameStructureAnticancer ActivityMechanism
6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-oneStructureModerateInduces apoptosis
Benzoxazine derivative AStructureHighReactive oxygen species elevation
Benzoxazine derivative BStructureLowAntioxidant activity

Case Studies

In a case study involving the anticancer effects of benzoxazine derivatives derived from eugenol:

  • Methodology : Mice were treated with varying doses (20, 40, 80 mg/Kg body weight) for 30 days.
  • Results : All tested compounds showed reduced tumor weights and incidence rates; however, benzoxazine derivatives exhibited superior activity compared to aminomethyl derivatives .
  • : The study concluded that structural characteristics significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives
  • Compound 3m (2-((2,4-Dichlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one): Structure: 2,4-Dichlorophenoxy group attached via a methylene bridge. Activity: IC₅₀ ≈ 2,4-D (herbicidal), attributed to the 2,4-dichloro substitution pattern .
Compound 3i (6-Chloro-2-((4-Chlorophenoxy)Methyl)-4H-3,1-Benzoxazin-4-One) :
  • Structure: Single chlorine at position 6 and 4-chlorophenoxy group.
  • Activity : Moderate herbicidal activity due to fewer halogen substituents.
  • Comparison : The dual chloro (6,8) and nitro groups in the target compound likely increase reactivity and target specificity .

Linkage Modifications

Ethenyl vs. Phenoxymethyl Linkers
  • Ethenyl Group (Target Compound) :
    • Enhances rigidity and planarity, improving π-π stacking with enzyme active sites.
    • May increase photostability compared to flexible methylene bridges .
  • Phenoxymethyl Group (3m, 3i): Flexible linkage reduces steric hindrance but may decrease binding affinity .

Spectroscopic and Physical Properties

Property Target Compound Compound 3m Compound 2i (2-(4-Nitrophenyl))
IR (C=O stretch) ~1766 cm⁻¹ ~1750–1780 cm⁻¹ 1766 cm⁻¹
¹H-NMR (Aromatic) δ 7.5–8.5 (nitrophenyl) δ 6.8–7.4 (dichlorophenyl) δ 8.2–8.4 (nitrophenyl)
Solubility Low (hydrophobic substituents) Moderate Low (nitro group)

The nitro group in the target compound introduces distinct IR absorption (1522–1607 cm⁻¹) and deshielded aromatic protons in ¹H-NMR, differentiating it from chloro-only analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one?

Methodological Answer: The compound can be synthesized via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as key reagents. This approach avoids traditional solvent-based synthesis, enabling greener conditions. The reaction proceeds through a tandem acylation-cyclization mechanism:

Acylation: TCT activates the carboxylic acid group of the precursor (e.g., 2-aminobenzoic acid derivatives).

Cyclization: TPP facilitates intramolecular cyclization to form the benzoxazinone core.

Ethenylation: The (E)-styryl group is introduced via a Heck coupling or Wittig reaction using 4-chloro-3-nitrobenzaldehyde derivatives.
Key Conditions: Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for TCT:precursor) are critical for yield optimization .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy :

  • 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm, integrating for chloro/nitro substituents).
    • Olefinic protons (δ 6.8–7.1 ppm, coupling constant J = 16 Hz for E-configuration).
  • FT-IR: Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
  • X-ray crystallography: Resolve the (E)-configuration of the ethenyl group and planarity of the benzoxazinone ring .

Q. What solvents are suitable for solubility testing, and how does polarity affect reactivity?

Methodological Answer: Test solubility in aprotic polar solvents (DMF, DMSO) and halogenated solvents (dichloromethane, chloroform). Polar solvents enhance reactivity in cross-coupling reactions (e.g., Suzuki or Heck) due to improved catalyst stability. For photostability studies, use methanol or acetonitrile to monitor UV-induced degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address variability using standardized assay protocols :

Dose-Response Consistency: Use a minimum of three biological replicates with internal controls (e.g., doxorubicin for cytotoxicity assays).

Metabolic Interference Testing: Pre-incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify metabolite-driven artifacts.

Structure-Activity Relationship (SAR) Validation: Synthesize and test analogs lacking the nitro or ethenyl groups to isolate functional contributions .

Q. What experimental designs assess the environmental fate of this compound?

Methodological Answer: Follow the INCHEMBIOL framework ( ):

Abiotic Stability:

  • Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC.
  • Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic matrices.

Biotic Degradation:

  • Use OECD 301F (aqueous aerobic biodegradation) with activated sludge.
  • Analyze metabolites via LC-HRMS to identify persistent intermediates (e.g., nitroaromatic byproducts) .

Q. How can computational methods predict reactivity and regioselectivity in derivative synthesis?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to:

Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as an electron sink).

Model transition states for reactions like nucleophilic aromatic substitution (e.g., replacement of chlorine atoms).

Validate predictions with experimental data (e.g., substituent effects on cyclization yields) .

Q. What strategies mitigate nitro-group reduction side reactions during functionalization?

Methodological Answer:

  • Catalytic Transfer Hydrogenation: Use ammonium formate/Pd-C in ethanol to selectively reduce other groups (e.g., alkenes) without affecting the nitro moiety.
  • Protection-Deprotection: Temporarily protect the nitro group as a nitroso derivative using Boc anhydride, then deprotect post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.